2-Hexadecylicosyl oleate
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Overview
Description
2-Hexadecylicosyl oleate is a chemical compound with the molecular formula C54H106O2 It is an ester formed from the reaction between hexadecylicosyl alcohol and oleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexadecylicosyl oleate can be synthesized through the esterification reaction between hexadecylicosyl alcohol and oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Hexadecylicosyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of hexadecylicosyl alcohol and oleic acid.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
2-Hexadecylicosyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and other industrial products due to its emollient and stabilizing properties.
Mechanism of Action
The mechanism of action of 2-hexadecylicosyl oleate involves its interaction with biological membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexadecylicosyl palmitate: An ester formed from hexadecylicosyl alcohol and palmitic acid.
Hexadecylicosyl stearate: An ester formed from hexadecylicosyl alcohol and stearic acid.
Hexadecylicosyl linoleate: An ester formed from hexadecylicosyl alcohol and linoleic acid.
Uniqueness
2-Hexadecylicosyl oleate is unique due to its specific combination of hexadecylicosyl alcohol and oleic acid, which imparts distinct physical and chemical properties Its unsaturated nature, due to the presence of the oleic acid moiety, differentiates it from saturated esters like hexadecylicosyl palmitate and hexadecylicosyl stearate
Properties
CAS No. |
93777-88-9 |
---|---|
Molecular Formula |
C54H106O2 |
Molecular Weight |
787.4 g/mol |
IUPAC Name |
2-hexadecylicosyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C54H106O2/c1-4-7-10-13-16-19-22-25-28-30-32-35-38-41-44-47-50-53(49-46-43-40-37-34-31-27-24-21-18-15-12-9-6-3)52-56-54(55)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h26,29,53H,4-25,27-28,30-52H2,1-3H3/b29-26- |
InChI Key |
JRXHSDMMMFZNFC-WCTVFOPTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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